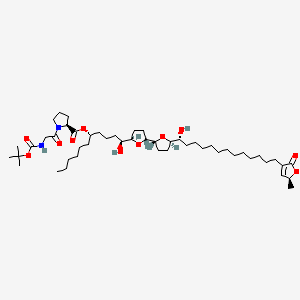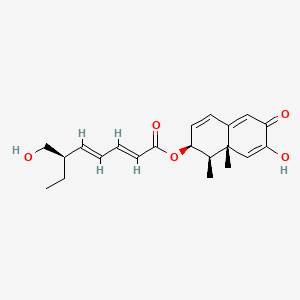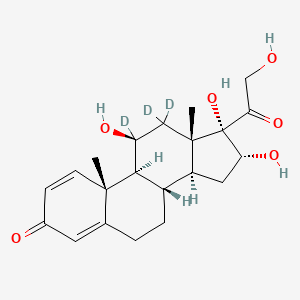
16|A-Hydroxyprednisolone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16|A-Hydroxyprednisolone-d3 is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a deuterated form of 16-alpha-hydroxyprednisolone, where three hydrogen atoms are replaced by deuterium. This modification can be useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 16|A-Hydroxyprednisolone-d3 involves several steps, starting from hydrocortisone. The process includes a 1,2-dehydrogenation reaction performed by Arthrobacter simplex, followed by a 16-alpha-hydroxylation reaction by Streptomyces roseochromogenes . The reaction conditions typically involve maintaining a pH of 6.0 and a temperature of 26°C .
Industrial Production Methods: Industrial production methods for this compound involve the use of advanced biotechnological processes. These methods ensure high regio- and stereo-specificity, which are crucial for the production of steroidal drugs . The process is designed to be efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 16|A-Hydroxyprednisolone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different metabolites, and it can also undergo reduction reactions to revert to its parent compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen donors, dehalogenation reagents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure high yields and purity .
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and dehydrogenated derivatives. These products are often used in further pharmacological studies to understand the compound’s behavior in biological systems .
Applications De Recherche Scientifique
16|A-Hydroxyprednisolone-d3 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and mechanisms of steroidal transformations. In biology, it serves as a tool to investigate the metabolic pathways of glucocorticoids. In medicine, it is used in the development of anti-inflammatory and immunosuppressive therapies . The compound is also used in the pharmaceutical industry for the production of various steroidal drugs .
Mécanisme D'action
The mechanism of action of 16|A-Hydroxyprednisolone-d3 involves its binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound’s effects are mediated through the modification of nuclear transcription and protein synthesis .
Comparaison Avec Des Composés Similaires
16|A-Hydroxyprednisolone-d3 is unique due to its deuterated form, which allows for more precise pharmacokinetic studies. Similar compounds include 16-alpha-hydroxyprednisolone, prednisolone, and hydrocortisone . These compounds share similar anti-inflammatory and immunosuppressive properties but differ in their metabolic stability and pharmacokinetic profiles.
Conclusion
This compound is a valuable compound in scientific research and pharmaceutical development. Its unique properties and wide range of applications make it an important tool for studying the mechanisms and effects of glucocorticoids.
Propriétés
Formule moléculaire |
C21H28O6 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,16R,17S)-11,12,12-trideuterio-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1/i9D2,15D |
Clé InChI |
SEKYBDYVXDAYPY-NKKUVLNISA-N |
SMILES isomérique |
[2H][C@]1([C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@@H]4C[C@H]([C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)O)O |
SMILES canonique |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)



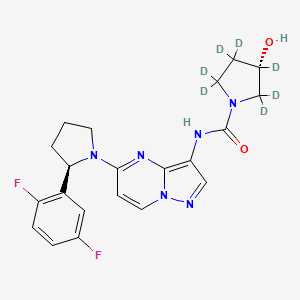
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
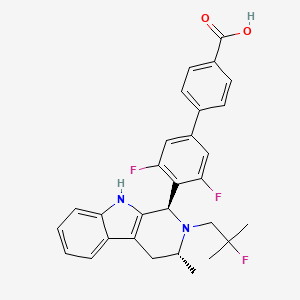
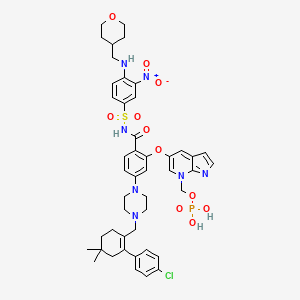
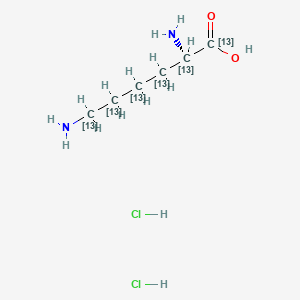

![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
